molecular formula CH6BrN3 B12392424 Guanidine-15N3 Hydrobromide

Guanidine-15N3 Hydrobromide

Cat. No.: B12392424
M. Wt: 142.96 g/mol
InChI Key: VQNVZLDDLJBKNS-ZNYUTZBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine-15N3 Hydrobromide is a labeled analogue of guanidine, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein interactions. The molecular formula of this compound is CH6Br15N3, and it has a molecular weight of 142.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including Guanidine-15N3 Hydrobromide, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where amines react with carbodiimides under catalytic conditions . Another approach involves the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the efficient incorporation of nitrogen-15 isotopes .

Chemical Reactions Analysis

Types of Reactions

Guanidine-15N3 Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidines typically yields urea derivatives, while reduction can produce primary amines .

Scientific Research Applications

Guanidine-15N3 Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.

    Industry: Applied in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Guanidine-15N3 Hydrobromide involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This action is primarily due to the guanidinium ion’s ability to form hydrogen bonds and interact with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in tracing studies and metabolic research. This labeling allows for precise tracking of nitrogen atoms in complex biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

CH6BrN3

Molecular Weight

142.96 g/mol

IUPAC Name

guanidine;hydrobromide

InChI

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1;

InChI Key

VQNVZLDDLJBKNS-ZNYUTZBJSA-N

Isomeric SMILES

C(=[15NH])([15NH2])[15NH2].Br

Canonical SMILES

C(=N)(N)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.